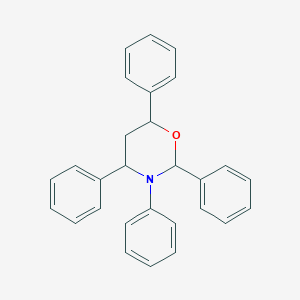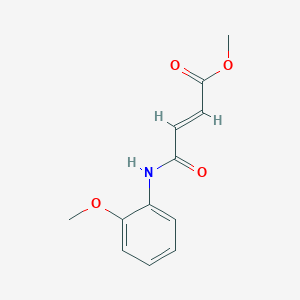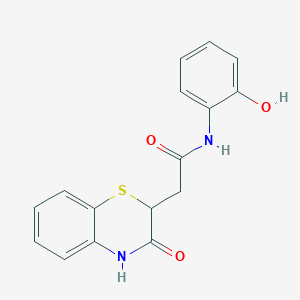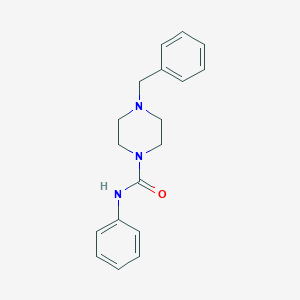
2,3,4,6-Tetraphenyl-1,3-oxazinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetraphenyl-1,3-oxazinane, also known as TPO, is a chemical compound that has been widely used in scientific research. TPO is a fluorescent dye that is used to label proteins, lipids, and other biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells.
作用机制
2,3,4,6-Tetraphenyl-1,3-oxazinane is a fluorescent dye that binds to biomolecules through electrostatic and hydrophobic interactions. 2,3,4,6-Tetraphenyl-1,3-oxazinane is highly fluorescent in its excited state and emits light in the green to yellow range upon excitation with blue light. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies.
Biochemical and Physiological Effects
2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal biochemical and physiological effects on living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to be non-toxic and non-cytotoxic to living cells at concentrations used in imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been shown to be non-genotoxic and non-mutagenic in in vitro and in vivo studies.
实验室实验的优点和局限性
2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can label a wide range of biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane is also relatively easy to synthesize and has a high yield.
However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments. 2,3,4,6-Tetraphenyl-1,3-oxazinane has a relatively low quantum yield compared to other fluorescent dyes, which can limit its sensitivity in some imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane also has a relatively short excitation wavelength, which can limit its use in some imaging systems.
未来方向
There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research. One direction is to develop new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives with improved quantum yields and excitation wavelengths. Another direction is to use 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other fluorescent dyes to label multiple biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane can also be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about the localization and dynamics of biomolecules in living cells and organisms.
Conclusion
In conclusion, 2,3,4,6-Tetraphenyl-1,3-oxazinane is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments, including its ease of synthesis and high yield. However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments, including its relatively low quantum yield and short excitation wavelength. There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research, including the development of new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives and the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other imaging techniques.
合成方法
2,3,4,6-Tetraphenyl-1,3-oxazinane can be synthesized by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylenediamine. The reaction produces 2,3,4,6-Tetraphenyl-1,3-oxazinane as a yellow solid with a high yield. The synthesis method of 2,3,4,6-Tetraphenyl-1,3-oxazinane is relatively simple and has been well established in the literature.
科学研究应用
2,3,4,6-Tetraphenyl-1,3-oxazinane has been widely used in scientific research as a fluorescent dye to label biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been used in in vivo imaging studies to visualize the distribution and dynamics of biomolecules in living animals.
属性
分子式 |
C28H25NO |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
2,3,4,6-tetraphenyl-1,3-oxazinane |
InChI |
InChI=1S/C28H25NO/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(24-17-9-3-10-18-24)29(26)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
InChI 键 |
HEZOFEVKWQYVSB-UHFFFAOYSA-N |
SMILES |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)



![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)

